Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYNEKXOKICGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Reaction Conditions and Yields for 6-Bromoimidazo[1,2-a]pyridine Synthesis
| Entry | Alkali Used | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 5 | 55 | 72.0 | 76.5–78.0 | Highest yield |
| 2 | Sodium carbonate | Ethanol | 10 | 55 | 67.8 | 76.3–78.2 | Moderate yield |
| 3 | Sodium hydroxide | Methanol | 12 | 55 | 35.2 | 75.6–78.2 | Lowest yield |
| 4 | Triethylamine | Water | 20 | 55 | 53.4 | 76.3–77.8 | Moderate yield |
| 5 | None (neutralized) | Water | 20 | 55 | 33.4 | 76.8–78.5 | Lowest yield without alkali |
- The one-pot tandem cyclization/bromination method using TBHP in ethyl acetate is efficient and avoids the use of metal catalysts or bases, making it environmentally friendly and operationally simple.
- The alkali-mediated cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde provides a scalable route for preparing brominated imidazo[1,2-a]pyridine intermediates, which can be further functionalized to obtain Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate.
- Reaction conditions such as choice of alkali, solvent, temperature, and time significantly influence yield and purity.
- Recrystallization from ethyl acetate/hexane mixtures is effective for purification, yielding crystalline products with consistent melting points indicative of high purity.
- The bromine substituent at the 4-position is introduced during the cyclization/bromination step, and its presence is crucial for the compound’s biological activity and further synthetic transformations.
The preparation of this compound is well-established through two main synthetic approaches:
- A one-pot tandem cyclization and bromination reaction using α-bromoketones, 2-aminopyridine, and TBHP in ethyl acetate, which is mild, metal-free, and efficient.
- An alkali-mediated cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution, followed by extraction and recrystallization, providing a practical and scalable method.
Both methods offer routes to the target compound with reasonable yields and high purity, suitable for research and potential industrial applications.
Chemical Reactions Analysis
Cyclization-Bromination Tandem Reaction
A one-pot method involves reacting α-bromoketones with 2-aminopyridines in ethyl acetate using tert-butyl hydroperoxide (TBHP) as an oxidant . The bromine atom originates from the α-bromoketone precursor, while TBHP promotes both cyclization and bromination.
Example Reaction Conditions:
| Component | Role | Quantity |
|---|---|---|
| α-Bromoketone | Substrate | 0.3 mmol |
| 2-Aminopyridine | Cyclization partner | 0.45 mmol |
| TBHP (70% aqueous) | Oxidant | 0.6 mmol |
| Ethyl acetate | Solvent | 2 mL |
| Temperature | – | 90°C, 3 h |
This protocol avoids metal catalysts and achieves yields up to 88% .
Alternative Bromination Post-Cyclization
In some cases, bromination is performed after cyclization. For example, intermediates like ethyl imidazo[1,2-a]pyridine-3-acetate are treated with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane .
Bromine Substitution
The C-4 bromine undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions. For example:
-
Amination : Reaction with pyrrolidine in DMF at 80°C yields ethyl 4-(pyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-acetate .
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at C-4 .
Ester Hydrolysis and Derivatization
The ethyl acetate group is hydrolyzed to carboxylic acid using NaOH or LiOH in THF/water. Subsequent reactions include:
Mechanistic Insights
-
Radical pathways dominate in TBHP-mediated bromination, as evidenced by suppressed yields when radical scavengers like TEMPO are added .
-
Bromine is generated in situ from HBr oxidation by TBHP, enabling efficient bromination without external Br₂ .
Comparative Reactivity
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72–85 |
| Ester Hydrolysis | LiOH, THF/H₂O, 25°C | 90 |
| SNAr with Pyrrolidine | DMF, 80°C, 12 h | 65 |
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate has been investigated for its biological activities, particularly as a potential therapeutic agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, this compound has shown promise against several cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated moderate cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation .
Antibacterial Activity
In addition to anticancer properties, this compound has been tested for antibacterial efficacy. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
- Case Study : A comparative study assessed the antibacterial activity against various strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization and derivatization.
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing more complex molecules with potential biological activities. For instance, it can react with various electrophiles to form new derivatives that may enhance pharmacological profiles.
- Example Reaction : this compound can undergo nucleophilic substitution reactions to introduce different substituents at the nitrogen or carbon positions, leading to compounds with varied biological activities .
Data Summary and Future Directions
The applications of this compound in medicinal chemistry and organic synthesis highlight its versatility as a research compound. Future studies should focus on:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to support its development as a therapeutic agent.
- Structure-Activity Relationship Analysis : Investigating how modifications to the structure influence biological activity and selectivity.
Mechanism of Action
The mechanism by which Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazo[1,2-A]pyridine core can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in bromine position, heterocyclic ring systems, and ester group placement (Table 1).
Table 1: Comparison of Ethyl 4-Bromoimidazo[1,2-a]pyridine-3-acetate with Analogous Compounds
Key Observations :
Spectroscopic and Crystallographic Data
- NMR Spectroscopy : Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) exhibits distinct $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts due to electron-withdrawing trifluoromethyl groups, contrasting with the bromine-induced deshielding in the target compound .
- Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms planar rings (mean deviation: 0.0027 Å for pyridine, 0.0018 Å for imidazole) and trimeric units via C–H⋯O/N hydrogen bonds . Bromine’s larger atomic radius in the target compound likely disrupts this packing, reducing crystallinity.
Biological Activity
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10BrN2O2
- Molecular Weight : 284.12 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Imidazo[1,2-a]pyridines are known for their diverse biological activities, primarily due to their ability to interact with various enzyme targets. This compound has been studied for its potential as an inhibitor of several kinases involved in cancer pathways, particularly the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is common in many cancers, making it a critical target for therapeutic intervention.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer activity. For instance:
- Inhibition of PI3K : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit PI3K with IC50 values in the nanomolar range. This compound has been demonstrated to inhibit cancer cell proliferation effectively (IC50 values ranging from 10 to 100 nM depending on the cell line) .
- Selectivity : The compound displays selectivity against certain cancer cell lines, making it a potential candidate for targeted therapy .
Additional Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties against various pathogens .
- Cytotoxicity : The cytotoxic effects have been evaluated in multiple human cancer cell lines (e.g., HCT116 colorectal cancer cells), showing a dose-dependent response .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic: What are the established synthetic routes for Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate?
Answer:
A common method involves refluxing 6-methylpyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, followed by pH adjustment with KHCO₃ to precipitate the product (yield ~52.6%) . Key steps include:
- Reaction Optimization : Extended reflux time (6+ hours) improves cyclization efficiency.
- Purification : Slow solvent evaporation (e.g., ethyl acetate over 10 days) yields X-ray-quality crystals .
- Yield Enhancement : Adjust stoichiometry (e.g., excess bromoester) or use catalytic agents to mitigate side reactions.
Basic: How is this compound characterized structurally?
Answer:
Critical characterization methods include:
- X-ray Crystallography : Resolves planar imidazo[1,2-a]pyridine and acetate moieties with dihedral angles <2° between rings . Hydrogen bonding (C–H⋯O/N) stabilizes crystal packing .
- Spectroscopy :
Basic: What purification strategies are effective for this compound?
Answer:
- Recrystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 ratio) for baseline separation of brominated byproducts .
- Quality Control : Monitor residual solvents (e.g., chloroform, DMF) via GC-MS to meet pharmacopeial standards .
Advanced: How can Hansen solubility parameters guide formulation studies?
Answer:
Hansen parameters (δD, δP, δH) predict compatibility with polymers like PLGA for microsphere drug delivery. For imidazo[1,2-a]pyridine analogs:
- Experimental Determination : Use inverse gas chromatography or solubility assays in solvents with known δ values .
- Data Application : Optimize solvent systems (e.g., acetone/water) to enhance encapsulation efficiency .
Advanced: What crystallographic insights inform its reactivity?
Answer:
-
Crystal System : Monoclinic (C2/c) with Z = 8; unit cell parameters:
a (Å) b (Å) c (Å) α (°) β (°) γ (°) 17.164 10.521 13.759 124.77 97.3 90 -
Hydrogen Bonding : Intermolecular C–H⋯O/N interactions (2.5–3.0 Å) stabilize the lattice, influencing solubility and melting point .
Advanced: How is its biological activity assessed in enzyme inhibition studies?
Answer:
- Target Selection : Prioritize kinases (e.g., HIF-1α prolyl hydroxylase) or coagulation factors (e.g., FXa) based on structural analogs .
- Assays :
- Fluorescent Probes : Use nitrobenzoxadiazole (NBD)-tagged derivatives for receptor binding studies .
- IC₅₀ Determination : Dose-response curves with recombinant enzymes (e.g., FXa) and chromogenic substrates .
Advanced: How do structural modifications impact SAR?
Answer:
-
Bromine Position : 4-Bromo substitution enhances electrophilicity for nucleophilic aromatic substitution vs. 2- or 6-bromo analogs .
-
Ester Flexibility : Ethyl ester hydrolysis to carboxylic acid improves water solubility but reduces membrane permeability .
-
Data Table : Key analogs and bioactivity:
Derivative Modification IC₅₀ (FXa) LogP Ethyl 4-Bromo (Parent) None 120 nM 3.2 4-Chloro Analog Br → Cl 150 nM 2.9 Carboxylic Acid Derivative Ethyl → H >1 µM 1.5
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies (e.g., 52–70% yields) arise from:
- Reagent Quality : Trace moisture in KHCO₃ reduces base efficacy; use anhydrous conditions .
- Temperature Control : Strict maintenance of 0–10°C during phosphoryl chloride/DMF additions minimizes side reactions .
- Validation : Replicate procedures with inline FTIR to monitor intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
